molecular formula C15H22F3N3O B2969313 N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1197909-00-4

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide

Cat. No.: B2969313
CAS No.: 1197909-00-4
M. Wt: 317.356
InChI Key: YBJDWHWXBMOSJJ-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a cyanocyclohexyl group at the acetamide nitrogen and a 3-(trifluoromethyl)piperidin-1-yl moiety at the acetyl position. The compound’s structure combines a rigid cyclohexane ring with a polar cyano group and a trifluoromethyl-substituted piperidine, which may enhance metabolic stability and target-binding affinity.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O/c16-15(17,18)12-5-4-8-21(9-12)10-13(22)20-14(11-19)6-2-1-3-7-14/h12H,1-10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDWHWXBMOSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group and the trifluoromethylpiperidinyl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide may be used to study protein interactions, enzyme inhibition, and other biological processes.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclohexyl group and the trifluoromethylpiperidinyl moiety may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetamide Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Notable Functional Groups
N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide (Target) R1: 1-cyanocyclohexyl; R2: 3-CF3-piperidin C₁₅H₂₀F₃N₃O 315.34* Cyano, trifluoromethyl, piperidine
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Compound 12) R1: benzothiazole; R2: phenyl C₁₆H₁₂F₃N₃OS 359.35 Benzothiazole, trifluoromethyl, phenyl
N-Phenyl-2-(piperazin-1-yl)acetamide () R1: phenyl; R2: piperazin-1-yl C₁₂H₁₇N₃O 219.28 Piperazine, phenyl
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide () R1: 3-CF3-phenyl; R2: pyrimidinyl-azepane C₂₀H₂₃F₃N₄O₂ 408.42 Pyrimidine, trifluoromethyl, azepane

*Estimated molecular weight based on structure.

Key Observations:
  • Heterocyclic Moieties :
    • The target’s 3-CF3-piperidine offers conformational flexibility, aiding receptor binding.
    • Benzothiazole derivatives () introduce aromaticity, enabling π-π interactions absent in the target compound.
    • Piperazine in increases basicity due to two nitrogen atoms, contrasting with the single nitrogen in piperidine .
  • Bulk and Chirality: The cyanocyclohexyl group in the target adds steric bulk, possibly affecting membrane permeability. Chirality, as seen in ([α]D = –53), is unaddressed in the target but could influence enantioselective activity .

Biological Activity

N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyanocyclohexyl group : Imparts unique reactivity.
  • Trifluoromethyl piperidine moiety : Enhances lipophilicity and biological activity.
  • Acetamide functional group : Contributes to its pharmacological properties.

This compound interacts with various biological targets, primarily enzymes and receptors involved in cell signaling pathways. The presence of the trifluoromethyl group is known to influence the binding affinity to certain targets, potentially enhancing the compound's efficacy.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation have shown promise, particularly in vitro studies where it induced apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : Some studies indicate that it may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study :
    • A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins .
  • Antimicrobial Evaluation :
    • In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotection :
    • Research exploring neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, indicating its potential use in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress markers

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